molecular formula C9H21N B12654666 1-Isopropyl-N,N,2,-trimethylpropylamine CAS No. 54561-96-5

1-Isopropyl-N,N,2,-trimethylpropylamine

Cat. No.: B12654666
CAS No.: 54561-96-5
M. Wt: 143.27 g/mol
InChI Key: SWIVDNYSVCBPDH-UHFFFAOYSA-N
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Description

1-Isopropyl-N,N,2,-trimethylpropylamine is a chemical compound with the molecular formula C9H21N. It is an organic compound classified as an amine, specifically a tertiary amine due to the presence of three alkyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-N,N,2,-trimethylpropylamine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of isopropylamine with 2,4-dimethylpentan-3-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-N,N,2,-trimethylpropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines or primary amines under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

1-Isopropyl-N,N,2,-trimethylpropylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Isopropyl-N,N,2,-trimethylpropylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Isopropylamine: A primary amine with similar structural features but different reactivity.

    N,N-Dimethylpropylamine: A tertiary amine with a different alkyl group arrangement.

    2,4-Dimethylpentan-3-amine: A related compound with a similar carbon skeleton but different substitution pattern.

Uniqueness

1-Isopropyl-N,N,2,-trimethylpropylamine is unique due to its specific arrangement of alkyl groups around the nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

54561-96-5

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

N,N,2,4-tetramethylpentan-3-amine

InChI

InChI=1S/C9H21N/c1-7(2)9(8(3)4)10(5)6/h7-9H,1-6H3

InChI Key

SWIVDNYSVCBPDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)N(C)C

Origin of Product

United States

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